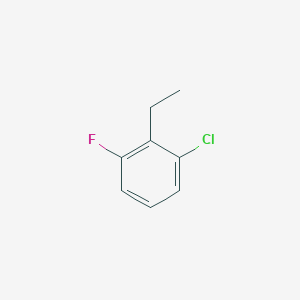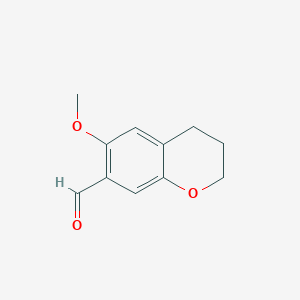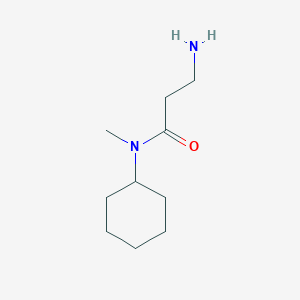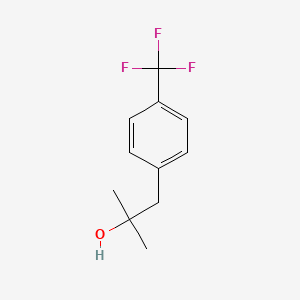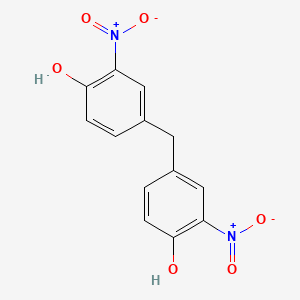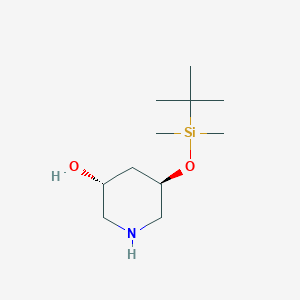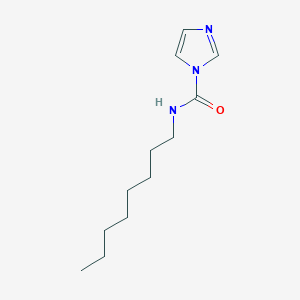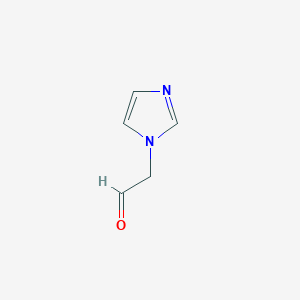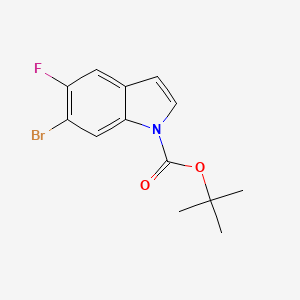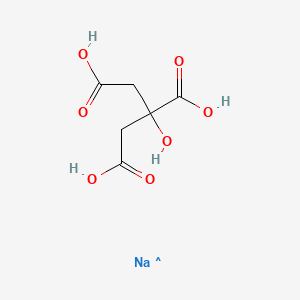
Sodium citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of sodium citrate typically involves the neutralization of citric acid with sodium hydroxide or sodium carbonate. The process begins by dissolving citric acid in water, followed by the gradual addition of sodium hydroxide or sodium carbonate until complete neutralization occurs. The resulting solution is then crystallized upon cooling to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is produced through solvent-out crystallization. This method involves preparing citric acid and a salt-forming agent, dissolving the salt-forming agent in water, and then slowly adding citric acid. The reaction is controlled at a temperature range of 20 to 30 degrees Celsius, with a pH value between 7.5 and 9.0. The solution is then filtered, and a solvent-out agent is added to crystallize the this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium citrate undergoes various chemical reactions, including complexation, chelation, and buffering. It forms stable complexes with metal ions such as manganese, cobalt, nickel, and zinc .
Common Reagents and Conditions: this compound reacts with metal ions in buffer solutions, typically at a pH of 6 and a temperature of 298.15 K. Common reagents include sodium chloride, cacodylate, and Pipes buffer solutions .
Major Products Formed: The major products formed from these reactions are metal-citrate complexes, which are thermodynamically stable and have various applications in food, pharmaceuticals, and nanomaterials .
Scientific Research Applications
Sodium citrate has a wide range of applications in scientific research:
Mechanism of Action
Sodium citrate exerts its effects by chelating free calcium ions, preventing them from forming complexes with tissue factor and coagulation factor VIIa. This inhibition prevents the activation of coagulation factor X, thereby inhibiting the extrinsic initiation of the coagulation cascade . Additionally, this compound neutralizes excess acid in the blood and urine, raising the pH and acting as a systemic alkalizing agent .
Comparison with Similar Compounds
Citric Acid: A weak organic acid used as a flavor enhancer and preservative in the food industry.
Monosodium Citrate: A sodium salt of citric acid with similar buffering properties.
Dithis compound: Another sodium salt of citric acid used in similar applications.
Comparison: this compound is more alkaline and has a higher pH compared to citric acid. It is less sour and has a slightly salty taste, making it suitable for different applications . Unlike citric acid, this compound is moderately soluble in water, which affects its use in various industrial processes .
Properties
Molecular Formula |
C6H8NaO7 |
|---|---|
Molecular Weight |
215.11 g/mol |
InChI |
InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
OQUFOZNPBIIJTN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na] |
physical_description |
Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid Liquid |
Related CAS |
994-36-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


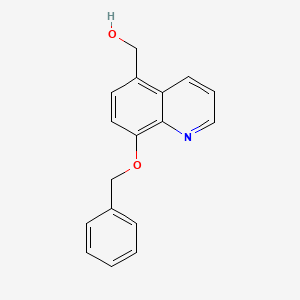
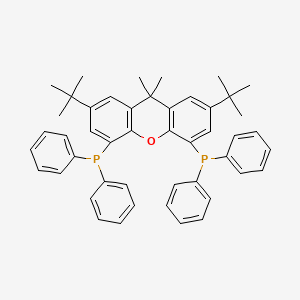
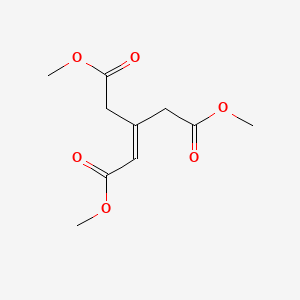
![[4-(4-Methoxybenzoyl)piperidin-1-yl]acetic acid ethyl ester](/img/structure/B8738834.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B8738837.png)
